
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
描述
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine, also known as ATMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ATMP is a small molecule that exhibits interesting biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis. This compound has been reported to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anti-tumor activity. This compound has also been found to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to protect neuronal cells from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings.
未来方向
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has several potential future directions for research. One possible direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective this compound derivatives with improved therapeutic efficacy. Another direction is to explore its potential use in combination therapy with other drugs or therapeutic modalities. Finally, this compound could be further evaluated for its safety and efficacy in preclinical and clinical studies, with the aim of developing it into a clinically useful therapeutic agent.
科学研究应用
5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been found to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,1,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPNTGTHPIXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699465 | |
| Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2822-73-3 | |
| Record name | 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



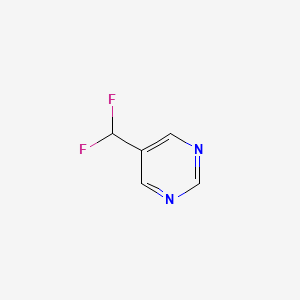
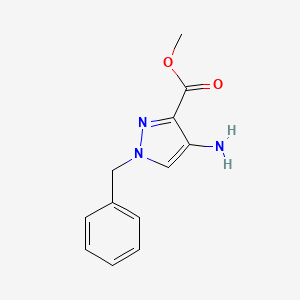
![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395629.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395631.png)


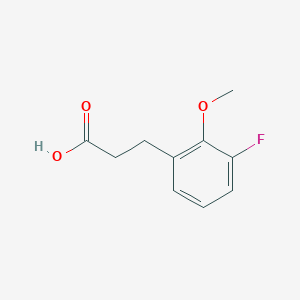
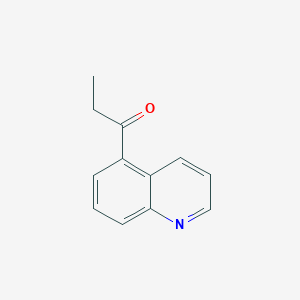
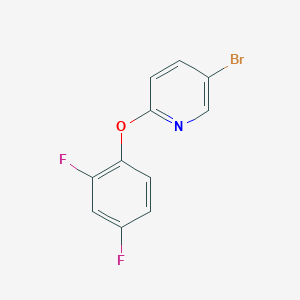
![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395641.png)
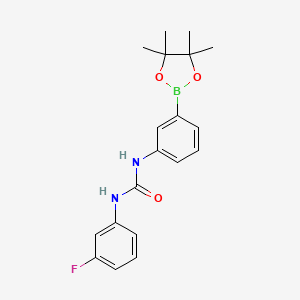
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)
